molecular formula C13H23NO3 B3098405 tert-butyl N-[1-(2-oxoethyl)cyclohexyl]carbamate CAS No. 1335042-28-8

tert-butyl N-[1-(2-oxoethyl)cyclohexyl]carbamate

Cat. No.: B3098405
CAS No.: 1335042-28-8
M. Wt: 241.33 g/mol
InChI Key: OFUFLFMPZVVWTK-UHFFFAOYSA-N
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Description

tert-Butyl N-[1-(2-oxoethyl)cyclohexyl]carbamate is an organic compound with the molecular formula C13H23NO3 and a molecular weight of 241.33 g/mol . This compound is a carbamate ester, which is a class of compounds containing an ester of carbamic acid. It is commonly used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl N-[1-(2-oxoethyl)cyclohexyl]carbamate can be synthesized through several synthetic routes. One common method involves the reaction of tert-butyl carbamate with 1-(2-oxoethyl)cyclohexane under specific reaction conditions. The reaction typically requires a catalyst and is carried out at a controlled temperature to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[1-(2-oxoethyl)cyclohexyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different carbonyl compounds, while reduction can produce alcohol derivatives .

Scientific Research Applications

tert-Butyl N-[1-(2-oxoethyl)cyclohexyl]carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl N-[1-(2-oxoethyl)cyclohexyl]carbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The exact molecular targets and pathways involved vary based on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl N-(2-oxoethyl)carbamate: Similar in structure but lacks the cyclohexyl group.

    tert-Butyl N-(2-mercaptoethyl)carbamate: Contains a thiol group instead of the oxo group.

    tert-Butyl N-(2-hydroxyethyl)carbamate: Contains a hydroxyl group instead of the oxo group

Uniqueness

tert-Butyl N-[1-(2-oxoethyl)cyclohexyl]carbamate is unique due to the presence of the cyclohexyl group, which imparts specific chemical properties and reactivity. This structural feature makes it distinct from other similar compounds and allows for unique applications in various fields of research .

Properties

IUPAC Name

tert-butyl N-[1-(2-oxoethyl)cyclohexyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO3/c1-12(2,3)17-11(16)14-13(9-10-15)7-5-4-6-8-13/h10H,4-9H2,1-3H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFUFLFMPZVVWTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCCCC1)CC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1335042-28-8
Record name tert-butyl N-[1-(2-oxoethyl)cyclohexyl]carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-butyl N-[1-(2-oxoethyl)cyclohexyl]carbamate
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tert-butyl N-[1-(2-oxoethyl)cyclohexyl]carbamate
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tert-butyl N-[1-(2-oxoethyl)cyclohexyl]carbamate
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tert-butyl N-[1-(2-oxoethyl)cyclohexyl]carbamate
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tert-butyl N-[1-(2-oxoethyl)cyclohexyl]carbamate
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tert-butyl N-[1-(2-oxoethyl)cyclohexyl]carbamate

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